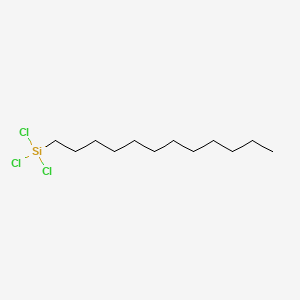

Dodecyltrichlorosilane

Overview

Description

Mechanism of Action

Target of Action

Trichlorododecylsilane is an organosilicon compound that primarily targets molecules in various scientific research applications . It is characterized by its colorless and volatile nature .

Mode of Action

The mode of action of Trichlorododecylsilane is believed to act as a Lewis acid, forming covalent bonds with other molecules . This characteristic enables it to catalyze a diverse set of organic reactions .

Biochemical Analysis

Biochemical Properties

Trichlorododecylsilane plays a significant role in biochemical reactions, primarily due to its ability to form covalent bonds with other molecules. It acts as a Lewis acid, facilitating various organic reactions by forming stable complexes with nucleophiles. In biochemical contexts, trichlorododecylsilane interacts with enzymes, proteins, and other biomolecules through its reactive trichlorosilane group. This interaction often leads to the modification of biomolecules, enhancing their stability and functionality .

Cellular Effects

Trichlorododecylsilane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by modifying the surface properties of cells, thereby altering their interactions with the extracellular environment. Trichlorododecylsilane can impact cell signaling pathways by interacting with membrane-bound receptors and enzymes, leading to changes in downstream signaling cascades. Additionally, it can influence gene expression by modifying transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of trichlorododecylsilane involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Trichlorododecylsilane can bind to active sites of enzymes, either inhibiting their activity or altering their substrate specificity. This binding interaction can also lead to the stabilization of enzyme-substrate complexes, enhancing catalytic efficiency. Furthermore, trichlorododecylsilane can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trichlorododecylsilane can change over time due to its stability and degradation properties. Trichlorododecylsilane is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid. This degradation process can impact the long-term effects of trichlorododecylsilane on cellular function, as the hydrolysis products may have different biochemical properties. In vitro and in vivo studies have shown that trichlorododecylsilane can have sustained effects on cellular processes, but these effects may diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of trichlorododecylsilane vary with different dosages in animal models. At low doses, trichlorododecylsilane can enhance cellular function by modifying surface properties and facilitating biochemical reactions. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity, while doses outside this range result in reduced efficacy or toxicity .

Metabolic Pathways

Trichlorododecylsilane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic pathways can influence the overall metabolic flux and levels of metabolites within cells, impacting cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, trichlorododecylsilane is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the presence of specific transporters. Once inside the cell, trichlorododecylsilane can localize to various cellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

Trichlorododecylsilane exhibits specific subcellular localization patterns, which can affect its activity and function. It can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, trichlorododecylsilane can localize to the plasma membrane, where it interacts with membrane-bound receptors and enzymes, influencing cell signaling pathways. Additionally, it can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyltrichlorosilane can be synthesized through the reaction of dodecyl alcohol with silicon tetrachloride (SiCl4) in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product . The general reaction is as follows:

C12H25OH+SiCl4→C12H25SiCl3+HCl

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow process where dodecyl alcohol and silicon tetrachloride are fed into a reactor. The reaction is carried out at elevated temperatures and under an inert atmosphere to prevent moisture from entering the system . The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dodecyltrichlorosilane undergoes several types of chemical reactions, including hydrolysis, substitution, and condensation reactions .

-

Hydrolysis: : Reacts with water to form dodecylsilanetriol and hydrochloric acid.

C12H25SiCl3+3H2O→C12H25Si(OH)3+3HCl

-

Substitution: : Reacts with alcohols to form alkoxysilanes.

C12H25SiCl3+3ROH→C12H25Si(OR)3+3HCl

-

Condensation: : Reacts with other silanes to form polysiloxanes.

C12H25SiCl3+RSi(OH)3→C12H25Si-O-SiR+3HCl

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and other silanes. These reactions typically require anhydrous conditions and may be catalyzed by acids or bases .

Major Products Formed

The major products formed from reactions with this compound include dodecylsilanetriol, alkoxysilanes, and polysiloxanes .

Scientific Research Applications

Dodecyltrichlorosilane has a wide range of applications in scientific research, including:

Surface Modification: Used to modify the surface properties of materials, making them hydrophobic.

Nanoparticle Synthesis: Employed in the functionalization of nanoparticles to improve their dispersion in various matrices.

Polymer Chemistry: Acts as a coupling agent in the synthesis of silicone polymers.

Biomedical Applications: Used in the preparation of biocompatible coatings for medical devices.

Electronic Industry: Utilized in the fabrication of electronic components and as a reducing agent.

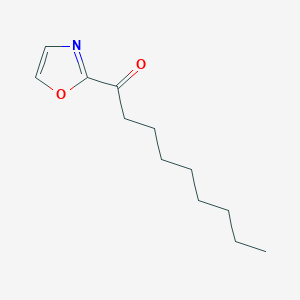

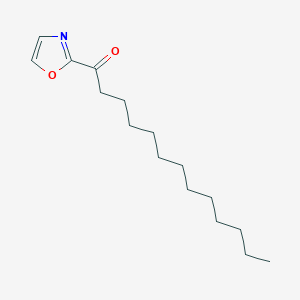

Comparison with Similar Compounds

Dodecyltrichlorosilane is similar to other chlorosilanes such as octadecyltrichlorosilane and hexadecyltrichlorosilane. it is unique due to its specific chain length, which imparts distinct hydrophobic properties .

List of Similar Compounds

Octadecyltrichlorosilane (ODTS): CH3(CH2)17SiCl3

Hexadecyltrichlorosilane (HDTS): CH3(CH2)15SiCl3

Octyltrichlorosilane (OTS): CH3(CH2)7SiCl3

These compounds are used for similar purposes but differ in their chain lengths and specific applications .

Properties

IUPAC Name |

trichloro(dodecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCXNUWGWUZTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Cl3Si | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884075 | |

| Record name | Silane, trichlorododecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyltrichlorosilane is a colorless to yellow liquid with a pungent odor. It will burn though it may take some effort to ignite. It is decomposed by moisture or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Colorless to yellow liquid; [Hawley] Colorless liquid; [MSDSonline] | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 300 °F at 760 mmHg (USCG, 1999), 288 °C, Boiling point: 155 °C at 10 mm Hg | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 150 °F (USCG, 1999), > 150 °F OC | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.03 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.026 at 25 °C/25 °C | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid | |

CAS No. |

4484-72-4 | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorododecylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4484-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004484724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/dodecyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichlorododecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichlorododecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(dodecyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08JI131K64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dodecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does trichlorododecylsilane contribute to creating superhydrophobic surfaces?

A1: Trichlorododecylsilane is a hydrophobic molecule that can chemically bond to surfaces, lowering their surface energy. This modification makes the surface less attractive to water, causing droplets to bead up rather than spreading out.

Q2: Beyond surface modification, are there other applications of trichlorododecylsilane in materials science?

A: Yes, trichlorododecylsilane has been explored for creating model systems to study phenomena like isotope enrichment. In one study, silica gel reacted with trichlorododecylsilane formed a surface mimicking the behavior of a micelle []. This model system allowed researchers to investigate isotope enrichment during the photolysis of dibenzyl ketone adsorbed onto the modified silica gel.

Q3: What are the advantages of using trichlorododecylsilane in preparing superhydrophobic nanoparticles?

A: A significant advantage highlighted in the research is the ability to create substrate-free SiO2-based nanoparticles using trichlorododecylsilane []. This method relies on electrostatic interactions between differently sized silica particles, facilitated by a polymer, followed by calcination and modification with trichlorododecylsilane. This process yields nanoparticles in powder form, simplifying handling and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.